molecular formula C14H15FN4O2S B2669399 N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097919-95-2

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2669399
CAS RN: 2097919-95-2
M. Wt: 322.36
InChI Key: XYBDYDLJPWXTBG-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug development. This compound belongs to the class of sulfonylazetidine-containing pyrimidines and has shown promising results in various studies.

Scientific Research Applications

Copper-Catalyzed Intermolecular Aminoazidation

Copper-catalyzed intermolecular aminoazidation of alkenes utilizes compounds like N-fluorobenzenesulfonimide as nitrogen-radical precursors. This process facilitates the creation of vicinal amino azides, which can be transformed into valuable amine derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Bo Zhang & A. Studer, 2014).

Biotransformation of β-Secretase Inhibitors

Research into the biotransformation of β-secretase inhibitors, which are closely related to pyrimidine compounds, revealed complex metabolic pathways involving N-oxidation and ring contraction. These findings contribute to understanding the metabolic fate of such compounds, underscoring the importance of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine derivatives in drug development and pharmacokinetics (A. Lindgren et al., 2013).

Synthesis of Antidepressant and Nootropic Agents

Studies on the synthesis of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlight the potential of this compound in creating compounds with significant antidepressant and nootropic activities. These findings indicate the compound's relevance in developing central nervous system (CNS) agents (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues were synthesized and tested for their antioxidant, antimicrobial, and antitubercular activities. This research underscores the compound's utility in addressing infectious diseases and highlights its potential as a scaffold for developing new antibacterial and antituberculosis agents (M. Chandrashekaraiah et al., 2014).

Radiosensitizing Effects in Cancer Therapy

Investigations into phenylpyrimidine derivatives, closely related to the subject compound, have identified their potential as radiosensitizers in cancer therapy. These compounds enhance the effectiveness of radiotherapy by inhibiting cell viability and affecting cell cycle regulation, providing insights into novel treatment strategies for cancer (Seung-Youn Jung et al., 2019).

properties

IUPAC Name

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-10-6-12(2-3-13(10)15)22(20,21)19-7-11(8-19)18-14-4-5-16-9-17-14/h2-6,9,11H,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBDYDLJPWXTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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